molecular formula C14H10FNO B582427 3-(3-Fluoro-5-methoxyphenyl)benzonitrile CAS No. 1365272-73-6

3-(3-Fluoro-5-methoxyphenyl)benzonitrile

Cat. No.: B582427
CAS No.: 1365272-73-6
M. Wt: 227.238
InChI Key: CXEOOXQBMHIRRB-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methoxyphenyl)benzonitrile (CAS: 439280-18-9; molecular formula: C₈H₆FNO; MW: 151.14) is a fluorinated benzonitrile derivative characterized by a meta-fluoro and para-methoxy substitution on the phenyl ring attached to the benzonitrile core. Its structural features make it a versatile intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted ligands and bioactive molecules . The electron-withdrawing fluorine and electron-donating methoxy group create a balanced electronic profile, influencing reactivity, solubility, and binding interactions.

Properties

IUPAC Name

3-(3-fluoro-5-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-14-7-12(6-13(15)8-14)11-4-2-3-10(5-11)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEOOXQBMHIRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742918
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-73-6
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methoxyphenyl)benzonitrile typically involves the reaction of 3-fluoro-5-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-5-methoxyphenyl)benzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets. The fluoro and methoxy groups influence its binding affinity and reactivity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Compounds :

  • 3-(4-Fluoro-3-methoxyphenyl)benzonitrile (CAS: 1365271-56-2): Fluoro and methoxy groups are positioned at the 4- and 3-positions, respectively.
  • 3-(5-Fluoro-2-methoxyphenyl)benzonitrile (CAS: 1365272-56-5): Substitutions at the 5-fluoro and 2-methoxy positions increase steric bulk near the benzonitrile core, which may reduce binding affinity in receptor interactions .

Data Table 1: Substituent Position Comparison

Compound Substituent Positions Molecular Weight clogP* TPSA* (Ų) Key Applications
3-(3-Fluoro-5-methoxyphenyl)benzonitrile 3-F, 5-OCH₃ 151.14 1.9 33.2 Pharmaceutical intermediate
3-(4-Fluoro-3-methoxyphenyl)benzonitrile 4-F, 3-OCH₃ 151.14 2.1 33.2 Synthetic intermediate
3-(5-Fluoro-2-methoxyphenyl)benzonitrile 5-F, 2-OCH₃ 151.14 2.0 33.2 Research chemical

*Predicted using QSAR models.

Functional Group Modifications

Electron-Withdrawing Groups
  • 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS: 149793-69-1): Replacing the methoxy group with a trifluoromethyl group significantly increases lipophilicity (clogP: 2.5) and electron-withdrawing effects, enhancing stability in agrochemical applications .
  • 3-Chloro-5-(trifluoromethyl)benzonitrile (from compound II.13.m in ): The chloro group further increases electrophilicity, making it suitable for covalent binding in enzyme inhibitors.
Heterocyclic Additions
  • 18F-AZD9272 (3-Fluoro-5-(3-(5-[18F]-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile): Incorporation of a 1,2,4-oxadiazole-pyridine moiety improves binding to metabotropic glutamate receptor 5 (mGluR5), critical for positron emission tomography (PET) imaging .
  • G3K (N-(3-(1H-tetrazol-5-yl)phenyl)-1H-benzimidazole-4-carboxamide): The tetrazole and benzimidazole groups enhance hydrogen-bonding capacity, crucial for inhibiting VanZ-mediated antibiotic resistance .

Data Table 2: Functional Group Impact

Compound Key Functional Groups Molecular Weight clogP Application
This compound -CN, -F, -OCH₃ 151.14 1.9 Intermediate for HIV therapeutics
3-Fluoro-5-(trifluoromethyl)benzonitrile -CN, -F, -CF₃ 189.11 2.5 Crop protection agents
18F-AZD9272 -CN, -F, oxadiazole-pyridine 375.34 1.2 PET imaging ligand

Biological Activity

3-(3-Fluoro-5-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H10FNO. It features a fluoro and methoxy substituent on the phenyl ring, which contributes to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluoro and methoxy groups enhances its binding affinity and reactivity, facilitating interactions with various biological molecules. The nitrile group can participate in hydrogen bonding, influencing the compound's overall activity in biological systems.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : The compound has shown potential in modulating oxidative stress through its interaction with reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). In vitro studies demonstrated that it can enhance fluorescence intensity in macrophage cells upon exposure to H2O2, indicating its role as a sensor for oxidative stress .
  • Enzyme Modulation : The compound may act as a modulator of various enzymes involved in metabolic pathways. Its structural features allow it to influence enzymatic activity, which could be beneficial in therapeutic contexts.
  • Potential Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects, although further investigation is needed to confirm these findings and explore their mechanisms .

Research Findings

Several studies have explored the biological activity of this compound:

  • Fluorescent Sensor Development : A study demonstrated that the compound can be used as a fluorescent sensor for detecting H2O2 in living cells. This application highlights its potential utility in monitoring oxidative stress in biological systems .
  • In Vitro Studies : Various in vitro experiments have assessed its effects on cell lines, indicating that it can influence cellular responses to oxidative stress and modulate enzyme activities related to metabolic pathways.
  • Comparative Analysis : When compared to similar compounds, this compound exhibited unique properties due to the specific positioning of its substituents. This uniqueness may confer advantages in targeted applications where precise molecular interactions are required.

Data Summary

Biological ActivityDescriptionReferences
Antioxidant ActivityModulates oxidative stress via H2O2 detection
Enzyme ModulationInfluences enzymatic activities
Antimicrobial PropertiesPotential effects against microbial pathogens

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